molecular formula C19H17N3O2S B2423008 (E)-3-(4-methoxyanilino)-1-(4-methyl-2-pyridin-3-yl-1,3-thiazol-5-yl)prop-2-en-1-one CAS No. 478041-29-1

(E)-3-(4-methoxyanilino)-1-(4-methyl-2-pyridin-3-yl-1,3-thiazol-5-yl)prop-2-en-1-one

Cat. No.: B2423008
CAS No.: 478041-29-1
M. Wt: 351.42
InChI Key: PBJKTFNNNCSCRI-PKNBQFBNSA-N
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Description

(E)-3-(4-methoxyanilino)-1-(4-methyl-2-pyridin-3-yl-1,3-thiazol-5-yl)prop-2-en-1-one is a useful research compound. Its molecular formula is C19H17N3O2S and its molecular weight is 351.42. The purity is usually 95%.
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Scientific Research Applications

Novel Ruthenium Complexes Formation

The compound, in the context of being a thiazole derivative, has been explored for its potential in forming novel ruthenium complexes. These complexes, synthesized using ligands similar to (E)-3-(4-methoxyanilino)-1-(4-methyl-2-pyridin-3-yl-1,3-thiazol-5-yl)prop-2-en-1-one, demonstrate a potential for diverse applications in chemistry and materials science (Menzel et al., 2010).

Role in Synthesis of Heterocycles

This compound is instrumental in the synthesis of various heterocyclic compounds. For instance, it undergoes cyclocondensation reactions to form compounds like dihydropyrazoles and thiazol-2-yl-pyrazoles, which are significant in the development of new pharmaceuticals and materials (Mahesha et al., 2021).

Antimicrobial Activity Studies

The compound and its derivatives have been evaluated for antimicrobial activities. In one study, thiazolidinone hybrids containing structures related to this compound exhibited significant activity against bacterial strains like E. coli and fungal strains such as C. albicans (Desai et al., 2022).

Anticancer Potential

There's emerging interest in the compound's derivatives for their potential anticancer properties. Some pyridine-thiazole hybrid molecules, related to this compound, have shown high antiproliferative activity in various cancer cell lines, suggesting a potential role in cancer therapy (Ivasechko et al., 2022).

Properties

IUPAC Name

(E)-3-(4-methoxyanilino)-1-(4-methyl-2-pyridin-3-yl-1,3-thiazol-5-yl)prop-2-en-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17N3O2S/c1-13-18(25-19(22-13)14-4-3-10-20-12-14)17(23)9-11-21-15-5-7-16(24-2)8-6-15/h3-12,21H,1-2H3/b11-9+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PBJKTFNNNCSCRI-PKNBQFBNSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC(=N1)C2=CN=CC=C2)C(=O)C=CNC3=CC=C(C=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(SC(=N1)C2=CN=CC=C2)C(=O)/C=C/NC3=CC=C(C=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

351.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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